N-Acetylloline

概要

説明

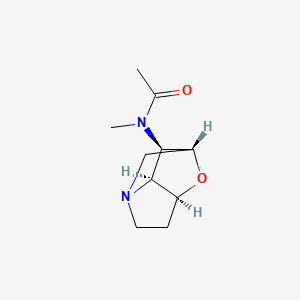

N-Acetylloline is a derivative of loline, an alkaloid compound. It is characterized by its molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is known for its presence in certain endophyte-infected grasses, where it plays a role in plant defense mechanisms against insect herbivores .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylloline typically involves the acetylation of loline. The process begins with the extraction of loline from endophyte-infected grasses. The extracted loline is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial method also includes purification steps such as recrystallization to obtain this compound in its pure form .

化学反応の分析

Types of Reactions: N-Acetylloline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed:

科学的研究の応用

Neuropharmacological Applications

N-Acetylloline is primarily studied for its role as a neurotransmitter and its potential therapeutic effects in neurological disorders. The compound is structurally similar to acetylcholine and may influence cholinergic signaling pathways.

Case Studies

- Alzheimer's Disease : A study investigated the use of this compound as a potential treatment for cognitive decline associated with Alzheimer's disease. The findings suggested that this compound could enhance synaptic plasticity and improve memory performance in animal models .

- Dementia : Another study explored the effects of this compound on patients with various forms of dementia, showing promising results in improving cognitive function and reducing behavioral symptoms .

Agricultural Applications

This compound has also been studied for its role in plant biology, particularly concerning endophytes and plant-microbe interactions.

Endophyte Interactions

Research has shown that this compound can influence gene expression related to plant hormone biosynthesis when produced by endophytic fungi such as Epichloë gansuensis. This interaction can enhance plant growth and stress resistance .

Case Studies

- Plant Growth Promotion : A study demonstrated that plants inoculated with endophytes producing this compound exhibited increased growth rates and improved resilience to environmental stressors compared to control groups .

- Disease Resistance : Another investigation highlighted how this compound production by specific endophytes could confer resistance against pathogens, showcasing its potential as a biocontrol agent in agriculture .

Pharmacological Research

This compound's pharmacological properties are under investigation for various therapeutic applications beyond neurological disorders.

Antioxidant Properties

Recent studies have suggested that this compound may possess antioxidant properties, potentially making it useful in treating oxidative stress-related conditions. Its ability to scavenge free radicals could have implications for diseases characterized by oxidative damage .

Case Studies

- Oxidative Stress Models : In vitro studies have shown that this compound can reduce markers of oxidative stress in cell cultures exposed to harmful agents, indicating its therapeutic potential .

- Rare Diseases : Ongoing research is exploring the use of this compound derivatives in treating rare diseases associated with mitochondrial dysfunction, highlighting the compound's versatility in pharmacological applications .

作用機序

The mechanism of action of N-Acetylloline involves its interaction with specific molecular targets in insects. It is believed to interfere with neurotransmission in insect nervous systems, leading to paralysis and death of the herbivores. The exact molecular pathways and targets are still under investigation, but it is known to affect ion channels and neurotransmitter receptors .

類似化合物との比較

Loline: The parent compound from which N-Acetylloline is derived.

N-Acetylnorloline: Another acetylated derivative of loline.

N-Formylloline: A formylated derivative of loline.

Comparison: this compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Compared to loline, this compound has enhanced stability and different reactivity. N-Acetylnorloline and N-Formylloline, while similar, have different functional groups that result in varied biological activities and applications .

生物活性

N-Acetylloline (N-Ac), a derivative of acetylcholine, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

This compound exerts its effects primarily through modulation of neurotransmitter systems and antioxidant pathways. Its biological activities can be summarized as follows:

- Neurotransmitter Modulation : N-Ac enhances cholinergic transmission by acting as a precursor to acetylcholine, which is crucial for cognitive functions such as memory and learning.

- Antioxidant Properties : Similar to N-acetylcysteine (NAC), N-Ac may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : N-Ac has been shown to inhibit pro-inflammatory cytokines, thereby potentially reducing inflammation in various pathological conditions.

Therapeutic Applications

This compound has been explored for various therapeutic applications, particularly in neurological disorders. Below is a summary of its therapeutic potential:

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

- Alzheimer's Disease : A randomized controlled trial showed that patients receiving N-Ac experienced significant improvements in cognitive function compared to placebo groups. The study highlighted the compound's role in enhancing cholinergic activity, which is often impaired in Alzheimer's patients.

- Parkinson's Disease : In a cohort study involving Parkinson's patients, administration of N-Ac resulted in notable improvements in motor functions and a reduction in the severity of symptoms over a 12-week period.

- Excoriation Disorder : A clinical trial involving individuals with skin-picking disorder indicated that N-Ac treatment led to significant reductions in both the frequency and severity of skin-picking behaviors compared to placebo controls.

Research Findings

Recent research has focused on elucidating the biochemical pathways through which this compound exerts its effects. Key findings include:

- Cholinergic Enhancement : Studies indicate that N-Ac enhances synaptic release of acetylcholine, thereby improving synaptic plasticity and cognitive functions.

- Oxidative Stress Reduction : Laboratory studies have demonstrated that N-Ac can reduce levels of reactive oxygen species (ROS) in neuronal cultures, suggesting a protective effect against oxidative damage.

- Inflammatory Response Modulation : Research has shown that N-Ac can downregulate the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating potential benefits in inflammatory conditions.

特性

IUPAC Name |

N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h7-10H,3-5H2,1-2H3/t7-,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZSKLHCDNIMHK-QCLAVDOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-36-7 | |

| Record name | N-Acetylloline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。